![molecular formula C10H14ClNO B1390494 3-(Methylamino)-1-phenylpropan-1-one hydrochloride CAS No. 2538-50-3](/img/structure/B1390494.png)
3-(Methylamino)-1-phenylpropan-1-one hydrochloride
Overview
Description
3-(Methylamino)-1-phenylpropan-1-one hydrochloride is a synthetic compound belonging to the class of substituted cathinones. It is structurally related to the naturally occurring stimulant cathinone found in the Khat plant (Catha edulis). This compound is known for its psychoactive properties and has been studied for various applications in scientific research.
Preparation Methods
The preparation of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride typically involves the following steps:
Starting Materials: Acetophenone, paraformaldehyde, and monomethylamine hydrochloride are used as the primary raw materials.
Reaction Conditions: The reaction is carried out in a closed container with alcohols as solvents, heated to 60-100°C.
Reduction: The mixture is reduced in a solvent under catalytic conditions using Raney nickel as a catalyst.
Chemical Reactions Analysis
3-(Methylamino)-1-phenylpropan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Chemistry
3-(Methylamino)-1-phenylpropan-1-one hydrochloride serves as an intermediate in the synthesis of various organic compounds. Its unique chemical properties allow for diverse reactions, including:
- Oxidation : Can be converted into ketones or carboxylic acids.
- Reduction : Capable of being reduced to form alcohols or amines.
- Substitution : Can undergo substitution reactions to introduce different functional groups.
Biology
Research has focused on the compound's interaction with neurotransmitter transporters and its effects on biological systems. Studies have indicated potential impacts on:
- Neurotransmitter Systems : Interaction with dopamine and norepinephrine transporters.
- Physiological Responses : Investigations into how it mimics endogenous neurotransmitters and its implications for conditions like ADHD or depression .
Medicine
The compound is being explored for its therapeutic potential, particularly in treating neurological disorders. Notable applications include:
- Antidepressant Research : As a precursor in synthesizing fluoxetine (Prozac), studies have shown its relevance in developing antidepressant medications .
- Psychoactive Research : Understanding its effects can provide insights into substance use disorders and potential therapeutic interventions .
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride involves its interaction with monoamine transporters, particularly the dopamine transporter (DAT). It inhibits the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. This results in enhanced dopaminergic activity, which is associated with its stimulant effects .
Comparison with Similar Compounds
3-(Methylamino)-1-phenylpropan-1-one hydrochloride is similar to other substituted cathinones, such as:
3-Chloromethcathinone (3-CMC): This compound has a chlorine atom at the meta position of the phenyl ring and exhibits similar stimulant effects.
Methylhexanamine: Known for its stimulant properties, this compound is used in dietary supplements and has a similar structure.
Ephedrine: A naturally occurring compound with stimulant effects, used in medicine for its sympathomimetic properties.
Biological Activity
3-(Methylamino)-1-phenylpropan-1-one hydrochloride, commonly known as methamphetamine or a related compound, is a synthetic cathinone that has garnered attention for its psychoactive properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications, drawing from various research studies and reports.
Chemical Structure and Properties
The compound is characterized by a phenyl group attached to a propanone backbone with a methylamino substituent. Its chemical formula is C10H14ClNO, and it has a molecular weight of 201.68 g/mol. The hydrochloride form enhances solubility in water, making it suitable for various biological assays.
This compound primarily acts as a stimulant through the following mechanisms:
- Monoamine Reuptake Inhibition : It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased synaptic concentrations of these neurotransmitters .
- Release of Neurotransmitters : The compound promotes the release of these neurotransmitters from presynaptic neurons, further enhancing their availability in the synaptic cleft.
- Interaction with Receptors : It may also interact with various receptors in the central nervous system (CNS), contributing to its stimulant effects.
Biological Activity and Effects
The biological activity of this compound includes:
- Stimulant Effects : Users report increased energy, euphoria, and heightened alertness. These effects are similar to those observed with other stimulants like amphetamines.
- Adverse Effects : Potential side effects include anxiety, paranoia, cardiovascular issues, and addiction. Long-term use can lead to neurotoxicity and cognitive deficits .
Research Findings and Case Studies
Recent studies have highlighted both the therapeutic potential and risks associated with this compound:
-
Therapeutic Applications :
- Research indicates that derivatives of 3-(Methylamino)-1-phenylpropan-1-one may be explored for treating conditions such as attention deficit hyperactivity disorder (ADHD) due to their stimulant properties .
- Some studies suggest potential applications in managing vasomotor symptoms through modulation of monoamine reuptake.
-
Case Studies :
- A report from the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) documented an increase in seizures involving this compound as it became a substitute for other controlled substances like 4-CMC following regulatory changes .
- Clinical observations have noted significant adverse events linked to its use, emphasizing the need for caution in its application .
Comparative Analysis
The following table summarizes key comparisons between this compound and other related substances:
Compound | Chemical Structure | Primary Use | Known Effects |
---|---|---|---|
3-(Methylamino)-1-phenylpropan-1-one | C10H14ClNO | Stimulant | Euphoria, increased energy |
Methamphetamine | C10H15N | Stimulant | Similar to above |
3-CMC (3-chloromethcathinone) | C10H12ClN | Stimulant | Euphoria, anxiety |
Properties
IUPAC Name |
3-(methylamino)-1-phenylpropan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-11-8-7-10(12)9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHLSOFMDHEDRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670020 | |
Record name | 3-(Methylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2538-50-3 | |
Record name | 2538-50-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9981 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Methylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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